

N-(4-methoxyphenyl)Glycine molecular weight and formula

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Compound of Interest

Compound Name: N-(4-methoxyphenyl)Glycine

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An In-depth Technical Guide to N-(4-methoxyphenyl)glycine

This technical guide provides a comprehensive overview of **N-(4-methoxyphenyl)glycine**, a significant compound in organic chemistry and pharmaceutical development. It serves as a crucial intermediate in the synthesis of peptides and other complex organic molecules.^[1] This document details its chemical properties, synthesis methodologies, and potential applications for researchers, scientists, and professionals in drug development.

Core Molecular Information

N-(4-methoxyphenyl)glycine, also known as 2-[(4-methoxyphenyl)methylamino]acetic acid, is a derivative of the simplest amino acid, glycine.^{[1][2]} It is characterized by the presence of a 4-methoxybenzyl group attached to the nitrogen atom of the glycine backbone.^[1]

- Molecular Formula: C₁₀H₁₃NO₃^{[1][2]}
- Molecular Weight: 195.21 g/mol ^{[1][2]}

Physicochemical Properties

A summary of the key physicochemical properties of **N-(4-methoxyphenyl)glycine** is presented in the table below. This data is essential for its application in various experimental and industrial settings.

Property	Value	Reference
IUPAC Name	2-[(4-methoxyphenyl)methylamino]acetic acid	[1][2]
CAS Number	20839-78-5	[1][2]
Appearance	White to off-white crystalline solid	[1]
Density (estimated)	~1.27 g/cm ³	[1]
Canonical SMILES	<chem>COC1=CC=C(C=C1)CNCC(=O)O</chem>	[1]
InChI Key	QEOHOHDWOLGNLN-UHFFFAOYSA-N	[1]

Experimental Protocols: Synthesis of N-(4-methoxyphenyl)glycine

The synthesis of **N-(4-methoxyphenyl)glycine** can be achieved through several routes. The following are detailed methodologies for two common and effective synthetic pathways.

Reductive Amination

Reductive amination is a highly effective method for preparing **N-(4-methoxyphenyl)glycine**. This process involves the reaction of a carbonyl compound with an amine to form an imine, which is then reduced to the target amine.[1]

Materials:

- 4-methoxybenzaldehyde
- Glycine (or a glycine ester)
- Reducing agent (e.g., sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation)

- Anhydrous solvent (e.g., methanol, ethanol, or tetrahydrofuran)
- Acid catalyst (optional, e.g., acetic acid)

Procedure:

- Dissolve 4-methoxybenzaldehyde and a molar equivalent of glycine in the chosen anhydrous solvent.
- If necessary, add a catalytic amount of acid to facilitate imine formation.
- Stir the mixture at room temperature for a designated period (typically 1-4 hours) to allow for the formation of the imine intermediate.
- Cool the reaction mixture in an ice bath.
- Slowly add the reducing agent in portions to the cooled mixture.
- After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours.
- Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).
- Once the reaction is complete, quench the reaction by adding water or a dilute acid.
- Extract the product with an appropriate organic solvent.
- Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.
- Purify the crude product by recrystallization or column chromatography to obtain pure **N-(4-methoxyphenyl)glycine**.

Gabriel Synthesis

The Gabriel synthesis is a classic method for preparing primary amines and can be adapted for the synthesis of N-substituted glycine derivatives.^[1]

Materials:

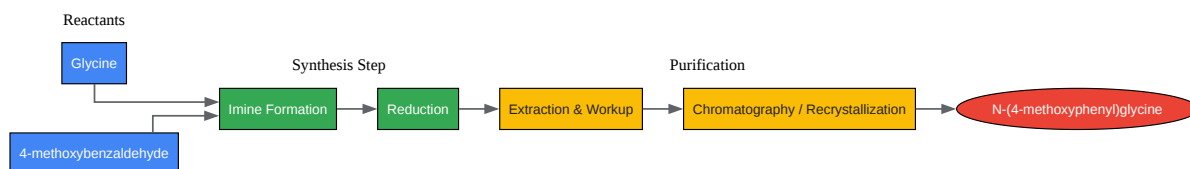
- Potassium phthalimide
- Chloroacetic acid
- Hydrazine
- 4-methoxybenzyl halide (e.g., 4-methoxybenzyl chloride or bromide)
- Solvent (e.g., dimethylformamide - DMF)

Procedure:

- Dissolve potassium phthalimide in DMF.
- Add chloroacetic acid to the solution and heat the mixture to promote the alkylation of the phthalimide, forming N-(carboxymethyl)phthalimide.
- In a separate reaction, the 4-methoxybenzyl group is introduced.
- The N-(carboxymethyl)phthalimide is then treated with hydrazine in a suitable solvent (e.g., ethanol) to cleave the phthaloyl group.
- This cleavage releases the glycine, which can then be reacted with a 4-methoxybenzyl halide to yield **N-(4-methoxyphenyl)glycine**.
- Alternatively, a modified Gabriel synthesis can be employed where the 4-methoxybenzyl group is introduced at a different stage of the synthesis.^[1]
- The final product is isolated and purified using standard techniques such as extraction, crystallization, and chromatography.

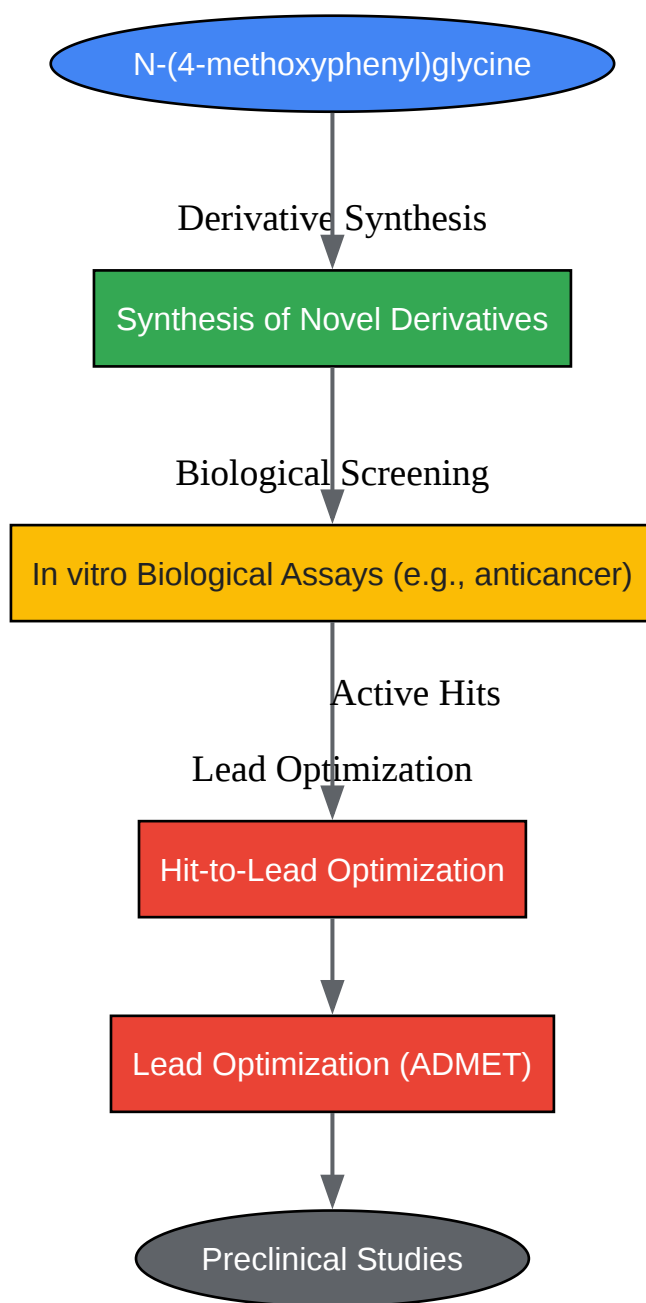
Visualized Workflows

The following diagrams illustrate the general workflow for the synthesis of **N-(4-methoxyphenyl)glycine** and a conceptual workflow for its application in drug discovery.



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Caption: General workflow for the synthesis of **N-(4-methoxyphenyl)glycine** via reductive amination.



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Caption: Conceptual workflow for drug discovery using **N-(4-methoxyphenyl)glycine** as a scaffold.

Applications and Biological Significance

N-(4-methoxyphenyl)glycine serves as a versatile building block in several areas of chemical and pharmaceutical research:

- Peptide Synthesis: The 4-methoxybenzyl group can function as a protecting group for the amine functionality of glycine during peptide synthesis.[1]
- Organic Synthesis: It is a valuable intermediate for the creation of more complex organic molecules.[1]
- Pharmaceutical Development: Derivatives of **N-(4-methoxyphenyl)glycine** are being investigated for their potential therapeutic properties, including anticancer activities.[1] Some studies have explored the cytotoxic effects of compounds derived from it against certain cancer cell lines.[1]

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References

- 1. Buy N-(4-Methoxybenzyl)glycine | 20839-78-5 [smolecule.com]
- 2. N-(4-Methoxybenzyl)glycine | C₁₀H₁₃NO₃ | CID 302090 - PubChem [pubchem.ncbi.nlm.nih.gov]
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